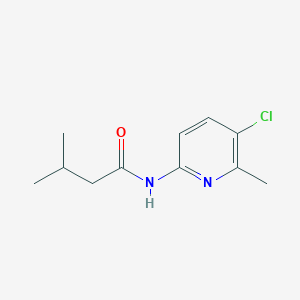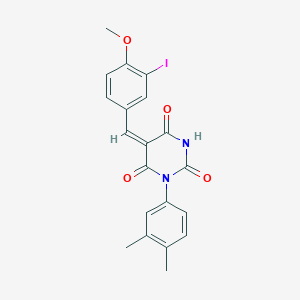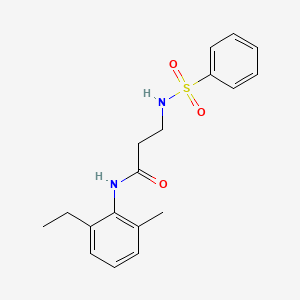![molecular formula C22H14Cl2N2O4 B4848479 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4848479.png)
5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound belongs to the pyrimidinetrione family, characterized by a core pyrimidine ring substituted with various functional groups that impart unique chemical and physical properties. This compound's structure includes dichlorophenyl, furyl, and methylphenyl moieties, indicating its potential for diverse chemical reactivity and applications.
Synthesis Analysis
Synthesis of related compounds typically involves a tandem Aldol condensation-Michael addition process in an aqueous medium, demonstrating a green and economical approach to synthesizing complex pyrimidinetriones. Such methods underscore the importance of efficient synthetic routes for producing compounds with precise structural configurations for further study and application (Barakat et al., 2015).
Molecular Structure Analysis
Molecular structure analysis via X-ray crystallography and DFT calculations reveals detailed geometric parameters, confirming the planarity or deviation of various ring systems within the molecule. These studies provide insight into the electronic structure, highlighting reactive sites for electrophilic and nucleophilic attacks, which are crucial for understanding the compound's chemical behavior (Barakat et al., 2015).
Chemical Reactions and Properties
Reactivity studies, such as those involving azido compounds or thiophenes, suggest pathways for functionalizing the pyrimidine core, offering routes to derivatives with potentially enhanced or altered properties. These reactions underscore the versatility of the pyrimidinetrione scaffold in synthesizing novel compounds for various applications (Westerlund, 1980).
Mechanism of Action
Target of Action
It is known that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound interacts with specific enzymes or proteins in the parasites, inhibiting their function and leading to their death .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound might interfere with the metabolic pathways essential for the survival and replication of the parasites .
Pharmacokinetics
The compound’s molecular weight (508368) and structure suggest that it might have good bioavailability .
Result of Action
The result of the compound’s action would be the inhibition of the growth and replication of the parasites, leading to their death and the resolution of the infection .
properties
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O4/c1-12-2-5-14(6-3-12)26-21(28)17(20(27)25-22(26)29)11-15-7-9-19(30-15)16-10-13(23)4-8-18(16)24/h2-11H,1H3,(H,25,27,29)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVYFHWOZHAJA-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4848403.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4848410.png)
![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)

![1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone](/img/structure/B4848420.png)
![2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)
![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)
![N'-[(1-butyl-1H-indol-3-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4848462.png)
![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)



![2-{4-chloro-5-[({4-[(diethylamino)sulfonyl]phenyl}amino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4848501.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4848504.png)